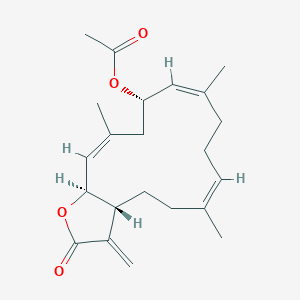![molecular formula C14H17N3O2.2ClH B217754 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid CAS No. 104305-95-5](/img/structure/B217754.png)
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid, also known as MMDA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMDA is a derivative of the dihydropyridine family and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid is not fully understood, but it is believed to be related to its ability to modulate calcium channels. This compound has been shown to inhibit L-type calcium channels, which are involved in the regulation of vascular tone and blood pressure. This compound has also been shown to inhibit voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation and tissue damage. Additionally, this compound has been shown to have anti-tumor properties, which may help inhibit the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which may complicate its use in lab experiments.
Future Directions
There are several future directions for research on 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid. One area of research is to further elucidate the mechanism of action of this compound. This may help identify new therapeutic applications for this compound and may also help identify potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and potassium carbonate to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, this compound has been shown to have neuroprotective effects and may have potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
104305-95-5 |
|---|---|
Molecular Formula |
C14H17N3O2.2ClH |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid |
InChI |
InChI=1S/C18H18N2O8/c1-9-14(17(23)27-3)16(11-5-4-6-12(7-11)20(25)26)15(10(2)19-9)18(24)28-8-13(21)22/h4-7,16,19H,8H2,1-3H3,(H,21,22) |
InChI Key |
HWGRWZAHCKCUSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
synonyms |
carboxylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylate DHM 9 DHM-9 DHM9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



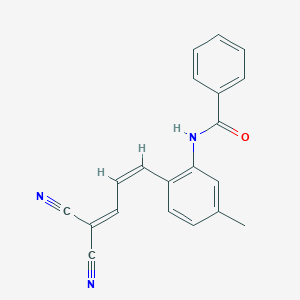


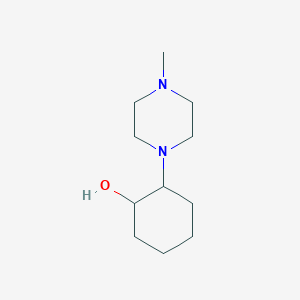
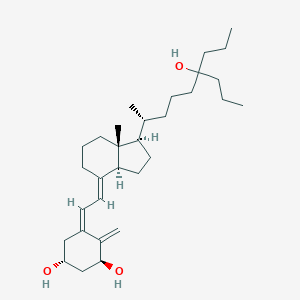
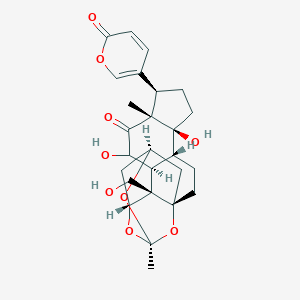
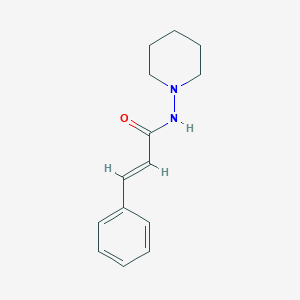
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)

